molecular formula C12H14N6O2S B3532969 N-[3-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-[3-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No.: B3532969
M. Wt: 306.35 g/mol
InChI Key: VMVSFZQWZSVAOE-UHFFFAOYSA-N
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Description

“N-[3-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), a phenyl group (C6H5), a tetrazole group (C2H2N4), and a thio group (R-S-R’). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the thio group, and the coupling of these groups with the acetamide-substituted phenyl group. Tetrazoles are often synthesized using click chemistry approaches, which are eco-friendly and yield good results .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, a five-membered ring containing four nitrogen atoms and one carbon atom, is a notable feature. The thio group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The tetrazole ring is known to participate in a variety of reactions, and the thio group could also be reactive. The acetamide group might undergo hydrolysis under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrazole and acetamide groups could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other properties would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should be taken when working with this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and optimizing its synthesis. It could also be interesting to investigate the biological activity of this compound, given the presence of the tetrazole and acetamide groups, which are often found in biologically active compounds .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2S/c1-8(19)13-9-4-3-5-10(6-9)14-11(20)7-21-12-15-16-17-18(12)2/h3-6H,7H2,1-2H3,(H,13,19)(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVSFZQWZSVAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
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N-[3-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
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N-[3-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
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N-[3-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
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N-[3-(acetylamino)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

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